4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC12841814
Molecular Formula: C12H21BO2
Molecular Weight: 208.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21BO2 |
|---|---|
| Molecular Weight | 208.11 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C12H21BO2/c1-9(2)10(3,4)15-13(14-9)12-6-11(5,7-12)8-12/h6-8H2,1-5H3 |
| Standard InChI Key | LRIPYJIIRQIOGP-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C |
Introduction
Chemical Identity and Structural Properties
The molecular formula of 4,4,5,5-tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane is C₁₂H₂₁BO₂, with a molecular weight of 208.11 g/mol. Its IUPAC name, 4,4,5,5-tetramethyl-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)-1,3,2-dioxaborolane, reflects the bicyclic framework and substituents. Key structural identifiers include:
| Property | Value |
|---|---|
| SMILES | B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C |
| InChI Key | LRIPYJIIRQIOGP-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C |
| PubChem Compound ID | 137944567 |
The bicyclo[1.1.1]pentane moiety introduces strain into the molecule, enhancing reactivity in cross-coupling reactions. The dioxaborolane ring provides a stable boronic ester group, which is critical for Suzuki-Miyaura couplings.
Synthesis and Reaction Conditions
Synthetic Pathway
The compound is synthesized through a two-step process:
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Preparation of 3-Methylbicyclo[1.1.1]pentane: This strained hydrocarbon is generated via [1.1.1]propellane opening reactions or photochemical methods.
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Boronation: Reacting 3-methylbicyclo[1.1.1]pentane with a boronic acid precursor (e.g., pinacol borane) in the presence of a base such as triethylamine or sodium carbonate. The reaction typically proceeds at room temperature in anhydrous dichloromethane or tetrahydrofuran.
Optimization and Yield
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Catalyst: Palladium-based catalysts (e.g., Pd(dppf)Cl₂) are often employed in subsequent cross-coupling reactions.
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Solvent Systems: Degassed 1,4-dioxane/water mixtures are common for Suzuki-Miyaura couplings, with yields exceeding 75% under microwave irradiation at 120°C .
Applications in Organic Synthesis
Cross-Coupling Reactions
The compound serves as a boron-containing partner in Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds. For example:
Such reactions are pivotal in constructing complex architectures for drug candidates.
Pharmaceutical Intermediates
Its strained bicyclic system is incorporated into protease inhibitors and kinase inhibitors, where the rigid framework enhances binding affinity. Recent studies highlight its use in antiviral agents targeting RNA polymerases .
Materials Science
The compound’s thermal stability and boron content make it suitable for:
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Polymer Synthesis: As a cross-linker in boronate ester-based polymers.
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Coordination Chemistry: Forming complexes with transition metals for catalytic applications.
| Parameter | Details |
|---|---|
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes eye irritation) |
| Precautionary Measures | Use gloves and eye protection; handle in a fume hood. |
Analytical Characterization
Spectroscopic Data
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¹¹B NMR: A singlet near δ 30 ppm, characteristic of tricoordinated boron.
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¹H NMR: Methyl groups on the dioxaborolane ring appear as singlets at δ 1.2–1.4 ppm.
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